BenchChemオンラインストアへようこそ!

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione

NOD1 inhibitor NF-kB pathway purine-2,6-dione scaffold

CID 814607 (CAS 371781-41-8) is the validated, NOD1-selective xanthine scaffold (IC50 1.22 µM; 14.8-fold selectivity). The N3-monomethyl core is the critical selectivity determinant—N1,N3-dimethyl analogs exhibit complete loss of NOD1/NOD2 discrimination. Its clean pathway fingerprint (active DAP, inactive Dox/PMA) enables unambiguous attribution of biological effects. Procure this exact N7-benzyl, C8-isopropylthio substitution pattern; closely related analogs require independent selectivity profiling.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 371781-41-8
Cat. No. B2716499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione
CAS371781-41-8
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESCC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
InChIInChI=1S/C16H18N4O2S/c1-10(2)23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22)
InChIKeyGZMLOYHLICCMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione (CAS 371781-41-8): Procurement-Grade NOD1 Inhibitor Scaffold Differentiation Guide


3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione (CAS 371781-41-8; CID 814607; synonym: 7-benzyl-8-(isopropylthio)-3-methyl-xanthine) is a synthetic purine-2,6-dione (xanthine) derivative with a C8-isopropylthio, N7-benzyl, and N3-methyl substitution pattern [1]. It belongs to a chemical class identified through the NIH Molecular Libraries Program as selective inhibitors of nucleotide-binding oligomerization domain-containing protein 1 (NOD1)-mediated NF-κB activation, distinguishing it from non-selective xanthine analogs [2]. Its molecular formula is C16H18N4O2S, molecular weight 330.4 g/mol, with computed logP of 2.6, one hydrogen bond donor, and four hydrogen bond acceptors [3].

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione: Why In-Class Purine-2,6-Dione Substitution Compromises NOD1 Selectivity


Among the purine-2,6-dione scaffold, minute structural alterations at N7, C8, and N3 positions produce dramatic shifts in NOD1 versus NOD2 selectivity and NF-κB pathway specificity. Substituting the N7-benzyl with an N7-pentyl group (CID 647508) or modifying the C8-isopropylthio to a phenethylthio chain (probe ML146, CID 5310346) alters both potency and selectivity ratios by factors of 2- to 20-fold [1]. More critically, introducing an N1-methyl group (yielding 1,3-dimethyl analogs such as CID 653676) collapses NOD1/NOD2 selectivity to near unity (1.2-fold), rendering the compound functionally non-selective [2]. Therefore, generic replacement of this specific substitution pattern with a closely related purine-2,6-dione, even from the same screening library, is not scientifically valid without confirmatory NOD1/NOD2 selectivity profiling in the identical cellular reporter assay system. The quantitative evidence below establishes exactly where this compound differs from its nearest analogs and why procurement specification must be exact.

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione: Quantitative Differentiation Evidence for NOD1 Pathway Inhibitor Procurement


NOD1 Inhibitory Potency: 1.22 µM IC50 with 14.8-Fold Selectivity Over NOD2 – Quantitative SAR Comparison Against Probe ML146

In a head-to-head SAR panel of 15 purine-2,6-dione analogs tested in the identical cellular NF-κB-linked luciferase reporter assay in HEK293T cells, CID 814607 demonstrated a NOD1 IC50 of 1.22 µM with a NOD1-to-NOD2 selectivity ratio of 14.8-fold [1]. By comparison, the structurally distinct probe compound ML146 (CID 5310346; 7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione) exhibited a NOD1 IC50 of 1.54 ± 0.19 µM and a lower selectivity ratio of 8.24-fold [1]. Thus, CID 814607 achieves both superior NOD1 potency (21% lower IC50) and nearly double the NOD1/NOD2 selectivity window relative to the reference probe standard. The closest analog CID 647508 (3-methyl-7-pentyl-8-(2-phenylethylsulfanyl)purine-2,6-dione) displayed a NOD1 IC50 of 0.94 µM with selectivity >21.3-fold, but this compound carries an N7-pentyl rather than N7-benzyl group, altering its lipophilicity and target engagement profile [1].

NOD1 inhibitor NF-kB pathway purine-2,6-dione scaffold innate immunity

NF-κB Pathway Selectivity: DAP EC50 = 18.5 µM with Complete Inactivity Against Doxorubicin- and PMA/Ionomycin-Stimulated Pathways

In a parallel NF-κB activation pathway selectivity panel, CID 814607 was evaluated for its ability to inhibit NF-κB activation stimulated through three distinct mechanisms: NOD1-dependent (γ-tri-DAP), DNA damage-dependent (doxorubicin/ Dox), and PKC-dependent (PMA/ionomycin). The compound exhibited an EC50 of 18.5 ± 2.8 µM against DAP-stimulated NF-κB activation while showing no inhibitory activity (>25 µM) against Dox- or PMA/ionomycin-stimulated pathways [1]. This contrasts sharply with CID 653676 (an N1,N3-dimethyl analog with N7- and C8-substitutions differing from the target compound), which showed a DAP EC50 >25 µM but a PMA/ionomycin EC50 of 17.8 ± 4.8 µM, indicating a reversed and non-selective pathway inhibition profile [1]. The probe ML146 (CID 5310346) showed a DAP EC50 of 14.5 ± 1.8 µM with >25 µM for both Dox and PMA/ionomycin, establishing that while the probe is slightly more potent in this assay, CID 814607 retains the same clean pathway selectivity fingerprint [1].

NF-kB pathway selectivity NOD1 vs non-NOD signaling inflammatory pathway profiling DAP stimulation

Downstream Functional Selectivity: IL-8 Secretion IC50 of 3.31 µM Confirms Terminal Pathway Inhibition Consistent With NOD1 Selectivity

To confirm that NOD1 pathway inhibition translates into suppression of a biologically relevant terminal endpoint, CID 814607 was tested in an IL-8 secretion assay in cells stimulated with γ-tri-DAP (NOD1 ligand), MDP (NOD2 ligand), and TNF-α. The compound inhibited γ-tri-DAP-stimulated IL-8 secretion with an IC50 of 3.31 µM, while demonstrating no quantifiable inhibition of MDP-stimulated or TNF-α-stimulated IL-8 secretion at concentrations up to 25 µM [1]. This functional IC50 value is comparable to that of the probe ML146 (IC50 = 3.43 µM) and superior to analog CID 647508 (IC50 = 4.10 µM) [1]. The concordance between the NOD1 reporter assay IC50 (1.22 µM) and the downstream IL-8 secretion IC50 (3.31 µM) reinforces that CID 814607 engages the NOD1 pathway in a manner that translates to a functional anti-inflammatory readout.

IL-8 secretion NOD1 functional assay inflammatory cytokine γ-tri-DAP stimulation

Structural Differentiation: N3-Monomethyl vs. N1,N3-Dimethyl Substitution Pattern Drives NOD1 Selectivity

The purine-2,6-dione SAR table reveals that the presence or absence of an N1-methyl group is a critical selectivity switch. CID 814607 carries only an N3-methyl group (monomethyl xanthine), while CID 653676 and CID 666267 carry both N1- and N3-methyl groups (dimethyl xanthines). The dimethyl analogs exhibit dramatically reduced NOD1/NOD2 selectivity: CID 653676 shows a selectivity ratio of 1.2 (NOD1 IC50 = 1.63 µM; NOD2 IC50 = 1.98 µM) and CID 666267 shows a ratio of 1.0 (NOD1 = 2.18 µM; NOD2 = 2.21 µM) [1]. In contrast, CID 814607 (monomethyl) achieves a 14.8-fold selectivity window. This establishes that the N3-monomethyl pattern, as found in CID 814607, is a structural prerequisite for maintaining NOD1-over-NOD2 discrimination within this scaffold class. Compounds such as 8-(isopropylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-15-6) are N1,N3-dimethyl analogs and are therefore predicted from class-level SAR to exhibit substantially reduced or absent NOD1 selectivity [2].

structure-activity relationship xanthine N-methylation NOD1 selectivity determinant purine-2,6-dione SAR

C8-Isopropylthio vs. C8-Phenethylthio: Impact on NOD1 Potency and Ligand Efficiency

Comparison of CID 814607 (C8-isopropylthio) with CID 647508 (C8-phenethylthio) reveals a trade-off between potency and selectivity driven by the C8 substituent. CID 647508 achieves superior NOD1 potency (IC50 = 0.94 µM) and selectivity (>21.3-fold) but does so with a larger, more lipophilic C8 substituent (phenethylthio) that adds 2 methylene units and a phenyl ring compared to the isopropylthio group [1]. The increased molecular weight and lipophilicity of CID 647508 (MW ~358 vs. 330.4 for CID 814607) may affect solubility and pharmacokinetic properties [2]. Meanwhile, the probe ML146 carries a C8-(3-phenylpropylsulfanyl) group (MW 370.5) and shows lower selectivity (8.24-fold) despite a similar NOD1 potency (1.54 µM) [1]. CID 814607 thus occupies a differentiated position: its compact C8-isopropylthio group provides a balanced profile of potency (1.22 µM) and selectivity (14.8-fold) with lower molecular weight and lipophilicity (XLogP3-AA = 2.6), offering higher ligand efficiency metrics [2].

C8-substituent SAR isopropylthio phenethylthio NOD1 potency ligand efficiency

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione: Validated Application Scenarios for NOD1 Pathway Research and Tool Compound Procurement


NOD1-Selective Chemical Probe Development: Differentiated Starting Point with 14.8-Fold NOD1/NOD2 Selectivity

CID 814607 serves as a validated starting scaffold for NOD1-selective chemical probe development, offering a 1.8-fold improvement in NOD1/NOD2 selectivity (14.8-fold) over the reference probe ML146 (8.24-fold) while maintaining comparable NOD1 potency (1.22 µM vs. 1.54 µM) [1]. Its clean NF-κB pathway selectivity fingerprint (active against DAP-stimulated, inactive against Dox- and PMA/ionomycin-stimulated pathways, all >25 µM) ensures that downstream biological effects can be attributed specifically to NOD1 pathway modulation [2]. The N3-monomethyl xanthine core is a documented selectivity determinant: procurement of the correct monomethyl (rather than N1,N3-dimethyl) variant is essential, as dimethyl analogs (CID 653676, CID 666267) exhibit complete loss of NOD1/NOD2 discrimination (selectivity ratios of 1.0–1.2) [1]. This compound is suitable for medicinal chemistry optimization at the N7 and C8 positions while retaining the selectivity-conferring N3-monomethyl core.

Innate Immune Signaling Dissection: Functional NOD1 Pathway Inhibition Confirmed by IL-8 Secretion Suppression

For studies requiring functional validation of NOD1 pathway engagement, CID 814607 provides concordant activity across two assay tiers: primary NF-κB reporter inhibition (NOD1 IC50 = 1.22 µM) and downstream IL-8 cytokine secretion suppression (IC50 = 3.31 µM) [1][3]. The compound shows no inhibition of MDP-stimulated (NOD2) or TNF-α-stimulated IL-8 secretion (>25 µM), enabling clean dissection of NOD1-specific contributions to inflammatory cytokine production without confounding effects on NOD2 or TNF receptor signaling [3]. This functional selectivity profile is superior to that of analog CID 647508 (IL-8 IC50 = 4.10 µM), providing a 19% improvement in terminal functional assay potency [3]. Pure compound identity (CAS 371781-41-8) must be confirmed to ensure the N3-monomethyl, N7-benzyl, C8-isopropylthio substitution pattern is maintained.

SAR-Driven Library Procurement: Reference Standard for NOD1-Selective Purine-2,6-Dione Scaffold Comparison

CID 814607 is an essential reference compound for any purine-2,6-dione library procurement aimed at NOD1 selectivity screening. Its position in the SAR landscape—NOD1 IC50 of 1.22 µM, NOD2 IC50 of 18.1 µM, selectivity ratio of 14.8—provides a benchmark against which newly synthesized or commercially acquired analogs can be calibrated [1]. The complete SAR table from the NIH probe report establishes that only specific combinations of N7-benzyl and C8-isopropylthio (with N3-monomethyl) yield selectivity ratios >10 [1]. Compounds deviating from this substitution pattern, including N7-pentyl analogs (CID 647508 with selectivity >21 but different physicochemical profile) and C8-phenethylthio or C8-phenylpropylsulfanyl analogs (varying selectivity from 8 to >21), must be independently validated in the same assay system before claiming NOD1 selectivity [1]. This compound can serve as a positive control and calibration standard in screening cascades for NOD1 inhibitor discovery programs.

Quote Request

Request a Quote for 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.